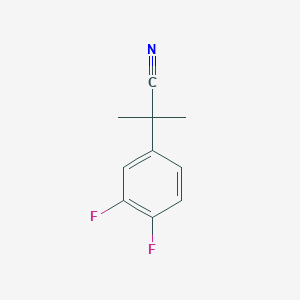
2-(3,4-Difluorophenyl)-2-methylpropanenitrile
説明
2-(3,4-Difluorophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H9F2N and its molecular weight is 181.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-(3,4-Difluorophenyl)-2-methylpropanenitrile is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine-protein phosphatase non-receptor type 1
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable
Result of Action
Given its target, it may influence cellular processes regulated by tyrosine-protein phosphatase non-receptor type 1 . .
生物活性
2-(3,4-Difluorophenyl)-2-methylpropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H12F2N
- CAS Number : 1035262-16-8
The presence of difluorophenyl and nitrile groups contributes to its unique chemical properties and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Cytotoxic Effects : In vitro studies reveal that the compound can influence cell viability in cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It has been suggested that it interacts with specific receptors, modulating signaling pathways that regulate cell function.
Biochemical Pathways
The compound participates in critical biochemical pathways:
- Metabolism : Metabolized by cytochrome P450 enzymes, crucial for detoxification.
- Signal Transduction : Modulates signaling pathways by interacting with kinases and phosphatases.
Cell Viability Assays
In vitro studies have demonstrated the impact of this compound on cell viability across various concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 10 | 75 |
| 100 | 40 |
At lower concentrations, the compound promotes cell growth; however, higher concentrations lead to cytotoxic effects.
Antimicrobial Activity
Preliminary tests indicate antimicrobial properties against specific bacterial strains. Further studies are needed to evaluate its full potential in therapeutic applications.
Neuroblastoma Models
A significant study involving neuroblastoma cells indicated an EC50 value of approximately 0.94 µM for the compound, demonstrating notable efficacy in reducing cell proliferation associated with prion diseases.
Animal Models
In vivo studies using rodent models showed that the compound effectively penetrates the blood-brain barrier. Therapeutic concentrations were achieved in brain tissue after oral administration, suggesting potential for neurological applications.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLNFKRCLDVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717101 | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035262-16-8 | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













